molecular formula C18H9ClF3N3O3S B5441898 4-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-3-nitrobenzaldehyde

4-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-3-nitrobenzaldehyde

Cat. No.: B5441898
M. Wt: 439.8 g/mol
InChI Key: PXHXPRCSAJRKQZ-UHFFFAOYSA-N
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Description

4-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-3-nitrobenzaldehyde is a complex organic compound that features a pyrimidine ring substituted with a chlorophenyl group, a trifluoromethyl group, and a nitrobenzaldehyde moiety

Preparation Methods

The synthesis of 4-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-3-nitrobenzaldehyde typically involves multi-step organic reactionsThe final step often involves the addition of the nitrobenzaldehyde moiety through a nucleophilic aromatic substitution reaction .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-3-nitrobenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-3-nitrobenzaldehyde involves its interaction with specific molecular targets. The compound’s chlorophenyl and trifluoromethyl groups can interact with various enzymes and receptors, potentially inhibiting their activity. The nitrobenzaldehyde moiety may also play a role in its bioactivity by participating in redox reactions within biological systems .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with chlorophenyl and trifluoromethyl substitutions. These compounds often share similar chemical properties but may differ in their biological activity and applications. For example, 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is another compound with a similar structure but different biological properties .

Properties

IUPAC Name

4-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-3-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9ClF3N3O3S/c19-12-4-2-11(3-5-12)13-8-16(18(20,21)22)24-17(23-13)29-15-6-1-10(9-26)7-14(15)25(27)28/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHXPRCSAJRKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)SC3=C(C=C(C=C3)C=O)[N+](=O)[O-])C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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